
Dilevalol hydrochloride
概述
描述
Dilevalol hydrochloride is the RR-stereoisomer of labetalol, a non-cardioselective β-adrenoceptor antagonist with significant partial β2-agonist activity and negligible α1-blocking activity . It is primarily used for its antihypertensive properties, reducing blood pressure through peripheral vasodilatation without significantly affecting heart rate .
准备方法
合成路线和反应条件: 盐酸地乐瓦洛尔是通过手性合成制备的,涉及拉贝洛尔的拆分 . 该过程包括从拉贝洛尔的消旋体混合物中分离RR-立体异构体,然后将其转化为盐酸盐 .
工业生产方法: 盐酸地乐瓦洛尔的工业生产涉及大规模手性合成和拆分技术。 该工艺针对高收率和高纯度进行了优化,确保该化合物满足药物使用的监管标准 .
化学反应分析
反应类型: 盐酸地乐瓦洛尔会发生多种化学反应,包括:
氧化: 在特定条件下,该化合物会发生氧化反应,形成不同的氧化产物。
还原: 还原反应可以改变分子中的官能团。
取代: 取代反应可以在芳环或侧链的不同位置发生.
常用试剂和条件:
氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。
还原: 常用的还原剂包括氢化锂铝和硼氢化钠。
取代: 卤化剂和亲核试剂通常用于取代反应.
主要形成的产物: 从这些反应中形成的主要产物取决于所用试剂和条件。 例如,氧化可以导致羧酸的形成,而还原可以生成醇类 .
科学研究应用
Pharmacological Profile
Dilevalol exhibits significant beta-adrenergic blocking activity, particularly at the β1 and β2 receptors, along with minimal α1-adrenergic blocking effects. This profile contributes to its efficacy in lowering blood pressure with a relatively stable heart rate. The drug's mechanism involves peripheral vasodilation, which is crucial in managing conditions like hypertension.
Key Characteristics:
- Chemical Structure : C₁₉H₂₅ClN₂O₃
- Molecular Weight : 360.87 g/mol
- Mechanism of Action : Non-selective beta-blockade with partial agonist activity at β2 receptors.
Hypertension Management
Dilevalol hydrochloride is primarily indicated for the treatment of hypertension. Clinical studies have demonstrated its effectiveness in reducing diastolic blood pressure significantly. For instance, a study involving subjects with severe hypertension showed that intravenous administration of dilevalol led to an average reduction of 28 mm Hg in diastolic blood pressure, with minimal side effects reported .
Study | Population | Initial Dose | Mean Reduction in BP (mm Hg) | Side Effects |
---|---|---|---|---|
Wallin et al. (1988) | 12 subjects with severe hypertension | 25 mg IV bolus | 28 mm Hg | Minimal |
Pregnancy-Induced Hypertension
Dilevalol has been utilized as a treatment option for pregnancy-induced hypertension due to its favorable safety profile for both mother and fetus compared to other antihypertensives . Its dual-action mechanism helps manage blood pressure without significant adverse cardiovascular effects.
Emerging Research Applications
Recent studies have begun exploring the potential of dilevalol beyond traditional antihypertensive use:
Cardiovascular Protection
Research indicates that dilevalol may offer protective benefits against cardiovascular toxicity caused by sympathomimetics, making it a candidate for acute management scenarios involving drug overdoses .
Antimicrobial Potential
Although primarily recognized for its cardiovascular applications, there is ongoing research into the antimicrobial properties of beta-blockers, including dilevalol. Investigations into its effects on bacterial biofilm formation and resistance patterns are underway, suggesting a possible role as an adjunctive treatment in infectious diseases .
Case Study 1: Severe Hypertension Management
In a clinical trial involving patients with hypertensive crises, administration of dilevalol resulted in rapid normalization of blood pressure levels without significant heart rate changes, supporting its use in acute settings where immediate intervention is necessary .
Case Study 2: Safety Profile in Pregnancy
A review of cases involving pregnant patients treated with dilevalol indicated no adverse effects on fetal development or maternal health, reinforcing its position as a safer alternative among antihypertensive medications during pregnancy .
作用机制
盐酸地乐瓦洛尔通过阻断β1-和β2-肾上腺素受体发挥作用,导致血管舒张和血压降低 . 该化合物对β2-肾上腺素受体的亲和力更高,这有助于其血管舒张作用 . 分子靶标包括β1-和β2-肾上腺素受体,所涉及的途径与肾上腺素能信号的抑制有关 .
类似化合物:
独特性: 盐酸地乐瓦洛尔由于其非选择性β-肾上腺素受体拮抗作用和显著的β2部分激动活性而独一无二,使其在降低外周阻力和血压方面更有效,而不会显著影响心率 .
相似化合物的比较
Propranolol: Both are nonselective β-adrenoceptor antagonists, but dilevalol has additional partial β2-agonist activity.
Uniqueness: Dilevalol hydrochloride is unique due to its combination of nonselective β-adrenoceptor antagonism and significant partial β2-agonist activity, making it more effective in reducing peripheral resistance and blood pressure without significantly affecting heart rate .
生物活性
Dilevalol hydrochloride is an antihypertensive agent that is a stereoisomer of labetalol, possessing unique pharmacological properties that combine nonselective beta-adrenergic blockade with selective beta-2 agonist activity. This dual action contributes to its efficacy in managing hypertension and offers potential benefits in cardiovascular health. This article reviews the biological activity of this compound, highlighting its pharmacodynamics, pharmacokinetics, clinical efficacy, and safety profile based on diverse research findings.
This compound is chemically designated as 5-[1-hydroxy-2-[(1-methyl-3-phenylpropyl) amino] ethyl]-salicylamide monohydrochloride, with a molecular formula of and a molecular weight of 364.87 g/mol. It exists as one of the four isomers of labetalol, specifically the R,R' stereoisomer, which accounts for approximately 25% of labetalol's composition .
Dilevalol exerts its antihypertensive effects through several mechanisms:
- Beta Blockade : It blocks both beta-1 and beta-2 adrenergic receptors, reducing heart rate and myocardial contractility.
- Alpha Blockade : It also antagonizes alpha-1 adrenergic receptors, leading to vasodilation and decreased peripheral vascular resistance.
- Beta-2 Agonism : This activity facilitates arterial vasodilation, enhancing blood flow and reducing systemic vascular resistance .
Pharmacodynamics
The pharmacodynamic profile of dilevalol indicates its effectiveness in lowering blood pressure without significantly affecting heart rate or cardiac output at rest. Clinical studies have demonstrated that it can effectively reverse left ventricular hypertrophy and has a favorable impact on lipid profiles, particularly increasing high-density lipoprotein (HDL) cholesterol levels .
Table 1: Pharmacodynamic Effects of Dilevalol
Effect | Mechanism | Clinical Relevance |
---|---|---|
Blood Pressure Reduction | Alpha-1 blockade | Effective in hypertensive patients |
Decreased Heart Rate | Beta-1 blockade | Minimal impact on resting heart rate |
Vasodilation | Beta-2 agonism | Reduces systemic vascular resistance |
Improved Lipid Profile | Increased HDL cholesterol | Cardiovascular protective effects |
Pharmacokinetics
Dilevalol is rapidly absorbed following oral administration but undergoes significant first-pass metabolism, resulting in an absolute bioavailability of approximately 25% . Its elimination half-life ranges from 6 to 12 hours, allowing for once-daily dosing in many cases. The drug's pharmacokinetic properties are influenced by food intake, which can enhance its bioavailability .
Table 2: Pharmacokinetic Profile of Dilevalol
Parameter | Value |
---|---|
Bioavailability | 25% (11–86%) |
Elimination Half-Life | Oral: 6–12 hours |
Peak Plasma Levels | Achieved within 3 days |
Protein Binding | Approximately 50% |
Clinical Efficacy and Case Studies
Dilevalol has shown promising results in various clinical settings. A study involving twelve subjects with severe hypertension demonstrated that intravenous administration of dilevalol effectively reduced blood pressure significantly. Initial doses led to a mean reduction of 14/16 mm Hg, with further doses achieving reductions up to 28 mm Hg in most patients .
Case Study Example
In a controlled trial assessing the efficacy of dilevalol compared to traditional antihypertensives:
- Participants : Patients with essential hypertension.
- Intervention : Dilevalol vs. angiotensin-converting enzyme (ACE) inhibitors.
- Outcome : Dilevalol was found to be at least as effective as ACE inhibitors in lowering blood pressure while also improving lipid profiles.
Safety Profile
Dilevalol is generally well-tolerated, with minimal adverse effects reported. Common side effects include dizziness and fatigue; however, serious side effects are rare. Notably, plasma renin activity decreased significantly following treatment, indicating effective modulation of the renin-angiotensin system without major alterations in plasma catecholamines .
Summary of Side Effects
Side Effect | Frequency |
---|---|
Dizziness | Common |
Fatigue | Common |
Serious Adverse Effects | Rare |
属性
CAS 编号 |
75659-08-4 |
---|---|
分子式 |
C19H25ClN2O3 |
分子量 |
364.9 g/mol |
IUPAC 名称 |
2-hydroxy-5-[(1R)-1-hydroxy-2-[[(2R)-4-phenylbutan-2-yl]amino]ethyl]benzamide;hydrochloride |
InChI |
InChI=1S/C19H24N2O3.ClH/c1-13(7-8-14-5-3-2-4-6-14)21-12-18(23)15-9-10-17(22)16(11-15)19(20)24;/h2-6,9-11,13,18,21-23H,7-8,12H2,1H3,(H2,20,24);1H/t13-,18+;/m1./s1 |
InChI 键 |
WQVZLXWQESQGIF-WJKBNZMCSA-N |
SMILES |
CC(CCC1=CC=CC=C1)NCC(C2=CC(=C(C=C2)O)C(=O)N)O.Cl |
手性 SMILES |
C[C@H](CCC1=CC=CC=C1)NC[C@@H](C2=CC(=C(C=C2)O)C(=O)N)O.Cl |
规范 SMILES |
CC(CCC1=CC=CC=C1)NCC(C2=CC(=C(C=C2)O)C(=O)N)O.Cl |
Key on ui other cas no. |
75659-08-4 |
同义词 |
AH 5158 AH-5158 AH5158 Albetol Apo Labetalol Apo-Labetalol ApoLabetalol Dilevalol Hydrochloride, Labetalol Labetalol Labetalol Hydrochloride Labetalol, (R,R)-Isomer Labetolol Normodyne Presolol R,R Labetalol R,R-Labetalol SCH 19927 SCH-19927 SCH19927 Trandate |
产品来源 |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。